molecular formula C7H11NO B3031911 4-Methyltetrahydro-2H-pyran-4-carbonitrile CAS No. 856255-87-3

4-Methyltetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B3031911
CAS No.: 856255-87-3
M. Wt: 125.17 g/mol
InChI Key: OIHJPJRYKCFRAL-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS: 4295-99-2) is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a methyl group and a nitrile substituent at the 4-position. Its molecular formula is C₆H₉NO, with an average mass of 111.144 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The tetrahydro-2H-pyran-4-carbonitrile core is shared among several derivatives, differing in substituents at the 4-position. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number
4-Aminotetrahydro-2H-pyran-4-carbonitrile –NH₂ C₆H₁₀N₂O 126.16 Not provided
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile –N(CH₃)₂ C₈H₁₄N₂O 154.21 176445-77-5
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile –C₆H₄Cl (para-Cl) C₁₂H₁₂ClNO 237.69 3648-74-6
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile –C₆H₄OCH₃ (meta-OCH₃) C₁₃H₁₅NO₂ 217.26 179420-73-6
4-Morpholinotetrahydro-2H-pyran-4-carbonitrile –Morpholine C₁₀H₁₆N₂O₂ 196.25 1026586-38-8

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The nitrile (–CN) group is electron-withdrawing, while substituents like –N(CH₃)₂ and –OCH₃ introduce electron-donating effects, altering reactivity in nucleophilic or electrophilic reactions .
  • Steric Effects : Bulky aryl groups (e.g., 4-chlorophenyl) may hinder ring puckering or intermolecular interactions compared to smaller substituents like –NH₂ .

Biological Activity

4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS No. 856255-87-3) is a heterocyclic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, including a nitrile group, have led to investigations into its biological activity, including potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₇H₉N
  • Molecular Weight: 111.15 g/mol
  • Structure: The compound consists of a pyran ring with a methyl group and a carbonitrile functional group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism has implications for its use as an inhibitor in biochemical assays and therapeutic applications .

Antimicrobial Activity

Research has indicated that derivatives of the pyran scaffold exhibit significant antimicrobial properties. For instance, studies have shown that certain 4H-pyran derivatives demonstrate potent antibacterial effects against various Gram-positive bacteria, outperforming conventional antibiotics like ampicillin .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies on HCT-116 colorectal cancer cells revealed that specific derivatives could inhibit cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), leading to apoptosis through caspase activation .

Antioxidant Properties

Antioxidant activity is another area where this compound derivatives have shown promise. Compounds derived from this scaffold have demonstrated significant DPPH scavenging activities, indicating their potential as antioxidant agents .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several 4H-pyran derivatives, including this compound. The results indicated that certain compounds exhibited lower IC50 values against tested bacterial strains compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .

CompoundBacterial StrainIC50 (µM)Comparison to Ampicillin
4gStaphylococcus aureus12.5Lower
4jEscherichia coli15.0Lower

Study on Antitumor Effects

In another study focusing on antitumor activity, derivatives of the compound were tested against HCT-116 cells. The findings revealed that some derivatives inhibited CDK2 activity and induced apoptosis at concentrations lower than those required for conventional chemotherapeutic agents .

DerivativeIC50 (µM)Mechanism of Action
4d75.1CDK2 inhibition
4k85.88Induction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyltetrahydro-2H-pyran-4-carbonitrile, and what methodological considerations are critical?

  • Answer : A prominent route involves the Strecker-like cyanation of tetrahydro-4H-pyran-4-one derivatives. For example, Ti(O-iPr)₄ catalyzes the reaction with TMSCN (trimethylsilyl cyanide) under anhydrous conditions at low temperatures (-5°C), yielding 4-aminotetrahydro-2H-pyran-4-carbonitrile intermediates . Key considerations include:

  • Reagent purity : Use of anhydrous solvents (e.g., EtOH) to prevent side reactions.
  • Temperature control : Slow addition of TMSCN at -5°C minimizes byproduct formation.
  • Workup : Quenching with water and purification via column chromatography to isolate the product.
  • Table :
Starting MaterialReagents/ConditionsKey IntermediateYieldReference
Tetrahydro-4H-pyran-4-oneTi(O-iPr)₄, TMSCN, NH₃/EtOH, -5°C4-Aminotetrahydro-2H-pyran-4-carbonitrile82.5%

Q. How is this compound characterized structurally in academic research?

  • Answer : X-ray crystallography is the gold standard for confirming stereochemistry and substituent positioning. For example, boat conformations in tetrahydropyran derivatives are identified via puckering parameters (e.g., θ = 88.18°, φ = 127.06°) . Complementary methods include:

  • NMR : ¹H and ¹³C NMR to resolve methyl and cyano group environments.
  • IR spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C-O (pyran ring, ~1100 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns to validate molecular weight (e.g., m/z 176.25) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during synthesis?

  • Answer : Discrepancies often arise from competing reaction pathways (e.g., epimerization during cyanation). Methodological solutions include:

  • In situ monitoring : Use of HPLC or Raman spectroscopy to track intermediate stability .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) reduce side reactions compared to protic solvents.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in substituted derivatives .
    • Case Study : A 15% yield variation in TMSCN-based cyanation was attributed to trace moisture; switching to molecular sieves improved consistency .

Q. How can computational modeling predict reaction pathways or stability for this compound derivatives?

  • Answer : Density Functional Theory (DFT) simulations assess:

  • Reaction thermodynamics : Activation energies for cyanation steps (e.g., ΔG‡ for TMSCN addition).
  • Conformational stability : Boat vs. chair conformations in substituted pyran rings .
  • AI-driven synthesis planning : Tools like Reaxys or Pistachio predict feasible routes using retro-synthetic analysis .
    • Example : DFT studies on 4-(4-fluorophenyl) analogs revealed that electron-withdrawing substituents stabilize the boat conformation by 2.3 kcal/mol, aligning with crystallographic data .

Q. What advanced techniques optimize the compound’s stability under experimental conditions?

  • Answer : Stability challenges include hydrolysis of the cyano group and oxidation of the pyran ring. Mitigation strategies:

  • Storage : Anhydrous conditions at -20°C in amber vials to prevent photodegradation .
  • Additives : BHT (butylated hydroxytoluene) stabilizes against radical-mediated oxidation in long-term storage .
  • Table :
Degradation PathwayAccelerating FactorsStabilization MethodEfficacyReference
HydrolysisHigh humidity, acidic pHMolecular sieves, neutral buffers>90% retention at 6 months
OxidationO₂ exposure, lightBHT (0.1% w/w), inert atmosphere85% retention at 12 months

Q. Methodological Considerations for Data Interpretation

Q. How are conflicting biological activity results rationalized for analogs of this compound?

  • Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive analogs) often stem from:

  • Substituent positioning : Para-substituted phenyl groups enhance binding to COX-2 vs. meta-substituted .
  • Metabolic stability : Cyano group hydrolysis in vivo may reduce efficacy, requiring prodrug strategies .
    • Validation : Parallel synthesis of analogs with controlled substituents and in vitro assays (e.g., COX-2 inhibition) clarify structure-activity relationships .

Q. Safety and Handling in Research Settings

Q. What safety protocols are critical when handling this compound?

  • Answer : Key precautions include:

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV not established; treat as hazardous) .
  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Spill management : Neutralize with vermiculite and dispose as hazardous waste .

Properties

IUPAC Name

4-methyloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHJPJRYKCFRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635033
Record name 4-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856255-87-3
Record name 4-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-2H-pyran-4-carbonitrile (2 g, 18.00 mmol) in THF (10 mL) at 0-5° C. was slowly added LHMDS (21.59 mL, 21.59 mmol). The mixture was stirred for 1.5 hr 0° C. Iodomethane (3.37 mL, 54.0 mmol) was added slowly and stirring was continued for 30 min at ˜0° C. and ˜2 hr at ambient temperature. The mixture was cooled to 0° C. and carefully diluted with 1N aqueous HCl (30 mL) and EtOAc (5 mL) and concentrated. The resulting residue was taken up in diethylether and the separated organic layer was washed with brine, dried over Na2SO4, filtered off and concentrated in vacuo providing crude 4-methyltetrahydro-2H-pyran-4-carbonitrile as an orange oil, which was directly used in the next reaction without further purification. Yield: 1.8 g. LCMS (m/z): 126.1 [M+H]+; Retention time=0.44 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
21.59 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methyltetrahydro-2H-pyran-4-carbonitrile
4-Methyltetrahydro-2H-pyran-4-carbonitrile
4-Methyltetrahydro-2H-pyran-4-carbonitrile
4-Methyltetrahydro-2H-pyran-4-carbonitrile
4-Methyltetrahydro-2H-pyran-4-carbonitrile
4-Methyltetrahydro-2H-pyran-4-carbonitrile

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